Azetidin-3-one Hydrochloride
Overview
Description
Azetidin-3-one Hydrochloride is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Process Optimization : An optimized process for synthesizing 1-benzylazetidin-3-ol, an intermediate for Azetidin-3-ol Hydrochloride, was developed, emphasizing economic production and efficiency (Reddy et al., 2011).
Building Blocks for Organic Compounds : Azetidin-3-one derivatives have been utilized as precursors for constructing various compounds such as aminopropanes and 1,3-oxazinan-2-ones (Hang Dao Thi et al., 2018).
Gold-Catalyzed Synthesis : Azetidin-3-ones, known for their importance in organic synthesis and pharmaceutical chemistry, can be effectively prepared using gold-catalyzed alkyne intermolecular oxidation (Ping Tan & J. Xiang, 2013).
Antitumor Agents : Certain Azetidin-3-one derivatives display potent antiproliferative properties, making them potential antitumor agents targeting tubulin (Thomas F. Greene et al., 2016).
Antimicrobial Activities : Novel Azetidin-2-one compounds have been synthesized and evaluated for their effectiveness against various bacteria, displaying promising antimicrobial properties (B. Saeed et al., 2020).
Synthesis of Azetidines and Azetin-2-ones : Azetidines and Azetidin-2-ones, stable azaheterocycles, are precursors for synthesizing a variety of heterocyclic compounds, including β-lactams, used in antibacterials, enzyme inhibitors, anticancer agents, and more (G. S. Singh et al., 2008).
Antitubercular Activities : Azetidin-2-one derivatives have been explored for their antitubercular properties, indicating their potential in developing new antimicrobial and antitubercular compounds (K. Ilango & S. Arunkumar, 2011).
Cancer Research : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams (2-azetidinones) have shown potent activity against breast cancer cells and are potential tubulin polymerisation inhibitors (Azizah M Malebari et al., 2021).
Drug Discovery : Azetidin-3-one derivatives have been used in the drug discovery industry, for example, in EGFR inhibitors and antimalarial drugs (M. Duncton et al., 2009).
Anticonvulsant Activity : Some Azetidin-3-one derivatives have been studied for their potential anticonvulsant activity (G. Singh et al., 1994).
Antifilarial Agents : Certain Azetidin-3-one derivatives have been evaluated for their anti-filarial properties, indicating potential use in treating parasitic infections (S. Chhajed et al., 2010).
Elastase Inhibitors : Some 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been explored as potential elastase inhibitors (C. Beauve et al., 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azetidin-3-one Hydrochloride is a type of azetidine, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . .
Mode of Action
Azetidines are known for their reactivity, which is driven by a considerable ring strain . This makes them excellent candidates for various chemical reactions. For instance, azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Biochemical Pathways
Azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids . They have been used in the synthesis of functionalized azetidines through various reactions, including the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it has a balanced hydrophilic and lipophilic nature, which can influence its absorption and distribution in the body .
Result of Action
Azetidines in general are known for their ubiquity in natural products and importance in medicinal chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can influence its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Azetidin-3-one Hydrochloride is a four-membered heterocycle used in organic synthesis and medicinal chemistry . Its reactivity is driven by a considerable ring strain, making it more stable than related aziridines . This stability translates into unique reactivity that can be triggered under appropriate reaction conditions .
Cellular Effects
These compounds inhibit the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and interact at the colchicine-binding site on tubulin .
Molecular Mechanism
This allows them to undergo various reactions, including ring-opening and expansion reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Azetidines have been used in the synthesis of various drugs, indicating that they may be involved in a variety of metabolic pathways .
Properties
IUPAC Name |
azetidin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXEQYQSIJAJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436588 | |
Record name | Azetidin-3-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-84-5 | |
Record name | Azetidin-3-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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